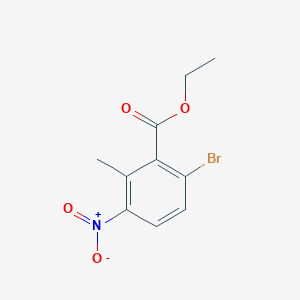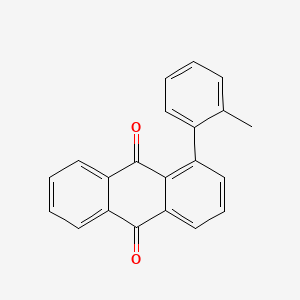
1-(2-Methylphenyl)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(o-Tolyl)anthracene-9,10-dione is an organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. The compound features an anthracene backbone with a 9,10-dione substitution and an o-tolyl group attached to the anthracene ring. This structural configuration imparts unique photophysical and chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(o-Tolyl)anthracene-9,10-dione can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts acylation of anthracene with o-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the oxidation of 1-(o-tolyl)anthracene using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium. This method provides a straightforward approach to introduce the 9,10-dione functionality.
Industrial Production Methods
Industrial production of 1-(o-Tolyl)anthracene-9,10-dione often employs large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(o-Tolyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the 9,10-dione functionality to dihydroxy or hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the anthracene ring, modifying its properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Aluminum chloride (AlCl₃) for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydroxyanthracene derivatives.
Substitution: Introduction of various functional groups onto the anthracene ring.
Applications De Recherche Scientifique
1-(o-Tolyl)anthracene-9,10-dione has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in photophysical studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mécanisme D'action
The mechanism of action of 1-(o-Tolyl)anthracene-9,10-dione involves its interaction with molecular targets and pathways. The compound’s photophysical properties enable it to participate in electron transfer reactions, making it useful in photodynamic therapy and as a photosensitizer. Its ability to undergo redox reactions also contributes to its biological activities, including the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells.
Comparaison Avec Des Composés Similaires
1-(o-Tolyl)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
9,10-Anthraquinone: The parent compound with similar redox properties but lacking the o-tolyl group.
1,4-Dihydroxyanthraquinone: Known for its use in dyes and pigments, with different substitution patterns affecting its properties.
9,10-Diphenylanthracene: A derivative with phenyl groups that influence its photophysical behavior.
The uniqueness of 1-(o-Tolyl)anthracene-9,10-dione lies in its specific substitution pattern, which imparts distinct photophysical and chemical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
20600-72-0 |
|---|---|
Formule moléculaire |
C21H14O2 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
1-(2-methylphenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C21H14O2/c1-13-7-2-3-8-14(13)15-11-6-12-18-19(15)21(23)17-10-5-4-9-16(17)20(18)22/h2-12H,1H3 |
Clé InChI |
HQFYEFYEKUSUAT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=C3C(=CC=C2)C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


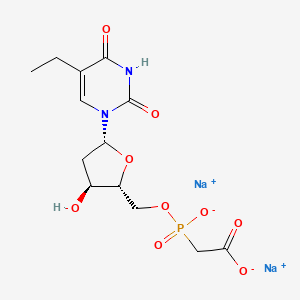
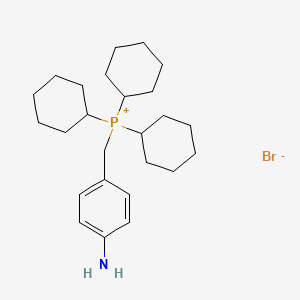




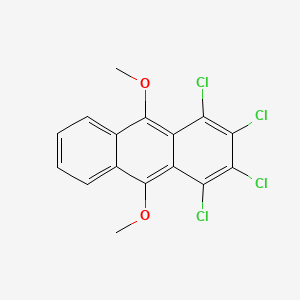


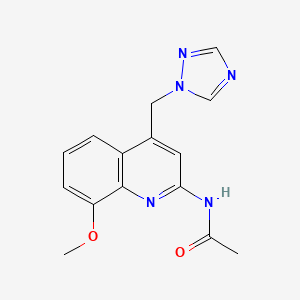
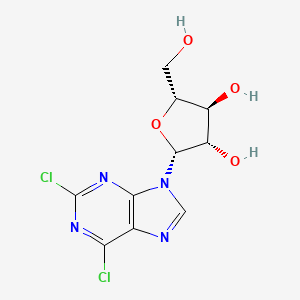
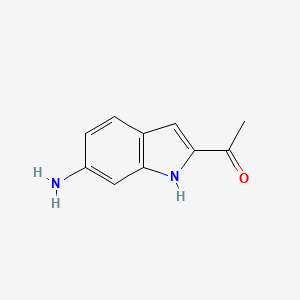
![7-(3-Fluorobenzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13137764.png)
